molecular formula C20H28O4 B12432107 Pterokaurane L1

Pterokaurane L1

カタログ番号: B12432107
分子量: 332.4 g/mol
InChIキー: AURKCYFYZBQUIZ-SDNLWJFQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pterokaurane L1 is a diterpenoid compound isolated from the roots of Pteris multifida, a fern species known for its medicinal properties. This compound belongs to the ent-kaurane diterpenoid family, which is characterized by its anti-neuroinflammatory properties .

特性

分子式

C20H28O4

分子量

332.4 g/mol

IUPAC名

(1R,5R,9R,10R)-10-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

InChI

InChI=1S/C20H28O4/c1-12-13-5-10-20(24)18(3)8-4-7-17(2,16(22)23)14(18)6-9-19(20,11-13)15(12)21/h13-14,24H,1,4-11H2,2-3H3,(H,22,23)/t13?,14?,17-,18-,19+,20-/m1/s1

InChIキー

AURKCYFYZBQUIZ-SDNLWJFQSA-N

異性体SMILES

C[C@]1(CCC[C@@]2(C1CC[C@]34[C@]2(CCC(C3)C(=C)C4=O)O)C)C(=O)O

正規SMILES

CC1(CCCC2(C1CCC34C2(CCC(C3)C(=C)C4=O)O)C)C(=O)O

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Pterokaurane L1 involves the extraction of the compound from the roots of Pteris multifida using an 80% methanolic extract. The compound is then isolated through chromatographic techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods: Industrial production of Pterokaurane L1 is not well-documented, but it likely involves large-scale extraction and purification processes similar to those used in laboratory settings. The use of advanced chromatographic techniques ensures the purity and yield of the compound.

化学反応の分析

Types of Reactions: Pterokaurane L1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used under controlled conditions to introduce oxygen functionalities.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed to reduce specific functional groups.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) and halide ions (Cl-, Br-) under basic or acidic conditions.

Major Products: The major products formed from these reactions include various hydroxylated and halogenated derivatives of Pterokaurane L1, which exhibit enhanced biological activities.

科学的研究の応用

Pterokaurane L1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .

類似化合物との比較

Pterokaurane L1 is unique among ent-kaurane diterpenoids due to its specific anti-neuroinflammatory properties. Similar compounds include:

These compounds share structural similarities with Pterokaurane L1 but differ in their specific functional groups and biological activities. Pterokaurane L1’s ability to significantly inhibit nitric oxide production and reduce pro-inflammatory mediators sets it apart as a potential lead compound for anti-neuroinflammatory drug development .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing Pterokaurane L1’s structural identity, and how should data interpretation be validated?

  • Methodological Guidance :

  • Employ Nuclear Magnetic Resonance (NMR) for elucidating carbon-hydrogen frameworks, prioritizing 1H^1H-NMR for proton environments and 13C^{13}C-NMR for carbon skeleton analysis. Cross-validate with High-Resolution Mass Spectrometry (HRMS) to confirm molecular formula .
  • Use Infrared Spectroscopy (IR) to identify functional groups (e.g., hydroxyl, ketone) and compare spectral data with structurally similar kaurane diterpenoids .
  • Validate interpretations by replicating analyses in triplicate and referencing spectral databases (e.g., SDBS, PubChem) .

Q. How can researchers design experiments to assess Pterokaurane L1’s purity during isolation?

  • Methodological Guidance :

  • Utilize High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 210–280 nm) to quantify purity. Optimize mobile phase gradients (e.g., acetonitrile/water) to resolve Pterokaurane L1 from co-eluting impurities .
  • Confirm purity via Melting Point Analysis (if crystalline) and Thin-Layer Chromatography (TLC) with multiple solvent systems (e.g., chloroform:methanol 9:1) .

Q. What criteria should guide the selection of biological assays for preliminary bioactivity screening of Pterokaurane L1?

  • Methodological Guidance :

  • Align assays with PICO Framework (Population: cell lines/tissues; Intervention: Pterokaurane L1; Comparison: controls/known drugs; Outcome: IC50_{50}/EC50_{50}) to ensure relevance .
  • Prioritize target-specific assays (e.g., enzyme inhibition for kinase targets) over broad cytotoxicity screens. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves .

Advanced Research Questions

Q. How can contradictory bioactivity data for Pterokaurane L1 across studies be systematically resolved?

  • Methodological Guidance :

  • Conduct meta-analysis of existing data using PRISMA guidelines, stratifying results by assay type (e.g., in vitro vs. in vivo), dosage, and cell line variability .
  • Perform sensitivity analyses to identify confounding variables (e.g., solvent used, incubation time). Replicate conflicting experiments under standardized conditions .
  • Example Data Table:
StudyAssay TypeIC50_{50} (μM)SolventCell Line
AIn vitro12.5 ± 1.2DMSOMCF-7
BIn vitro28.7 ± 3.1EthanolHeLa
  • Conclusion: Discrepancies may arise from solvent-induced permeability differences .

Q. What computational strategies are effective for predicting Pterokaurane L1’s molecular targets and mechanism of action?

  • Methodological Guidance :

  • Apply molecular docking (AutoDock Vina, Schrödinger) to screen against databases like ChEMBL or PDB. Validate top hits with Molecular Dynamics Simulations (GROMACS) to assess binding stability .
  • Use pharmacophore modeling to identify critical interaction sites (e.g., hydrogen bond acceptors) and cross-reference with known kaurane diterpenoid targets .

Q. How should researchers design a multi-omics study to explore Pterokaurane L1’s systemic effects?

  • Methodological Guidance :

  • Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR/GC-MS) data. Use pathway enrichment tools (KEGG, DAVID) to identify perturbed pathways .
  • Apply weighted gene co-expression network analysis (WGCNA) to correlate omics layers and prioritize hub genes/proteins .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing dose-response relationships in Pterokaurane L1 studies?

  • Methodological Guidance :

  • Fit data to nonlinear regression models (e.g., Hill equation) using GraphPad Prism. Report R2R^2, confidence intervals, and pp-values for slope significance .
  • Address outliers via Grubbs’ test or ROUT method and validate normality with Shapiro-Wilk tests .

Q. How can researchers ensure reproducibility when synthesizing Pterokaurane L1 analogs?

  • Methodological Guidance :

  • Document reaction conditions (temperature, catalyst, solvent) in Electronic Lab Notebooks (ELNs) . Characterize intermediates with 1H^1H-NMR at each synthetic step .
  • Share protocols via platforms like protocols.io and deposit spectral data in public repositories (e.g., ChemSpider) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。